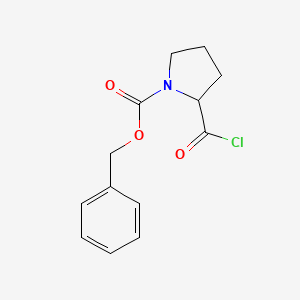

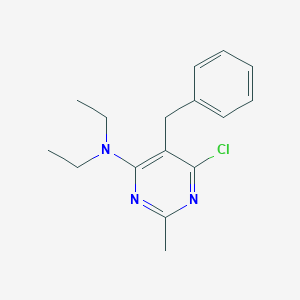

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes studying the compound’s chemical stability and reactivity with other substances.Aplicaciones Científicas De Investigación

Corrosion Inhibition

The compound, as part of the benzylidene-pyrimidin-2-yl-amine class, has been studied for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Research demonstrates that these inhibitors, including variants such as benzylidene-pyrimidin-2-yl-amine, show good corrosion inhibition even at low concentrations. They function as mixed-type inhibitors and their effectiveness is influenced by factors like temperature and inhibitor concentration. The adsorption of these compounds on steel surfaces follows Langmuir's isotherm, suggesting efficient inhibition is characterized by a substantial decrease in free energy of adsorption (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis and Chlorination

Studies have explored the synthesis and chlorination of similar pyrimidin-4-ols with nitrogen functionality. For example, the chlorination of 6-amino-2-methylthio-5-nitropyrimidin-4-ol led to a 6-chloro derivative, which is relevant to the study of (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine. These studies contribute to the understanding of chemical reactions and transformations within this class of compounds (Harnden & Hurst, 1990).

Antithrombotic Properties

A study focusing on the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones revealed the synthesis of 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a representative of new antithrombotic compounds. This compound, related to (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine, has shown favorable cerebral and peripheral effects, indicating potential medical applications in antithrombotic therapies (Furrer, Wágner, & Fehlhaber, 1994).

Biological Activities

Research into pyrimidine derivatives, closely related to (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine, has revealed a range of biological activities. These include anti-bacterial, anti-allergic, anti-HIV activities, and potential as chemotherapeutic agents. The study of substituted pyrimidine nuclei has indicated their effectiveness in treating various diseases, making them significant in pharmaceutical research (Murugavel et al., 2014).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.

Direcciones Futuras

This involves predicting or proposing future research directions. It could include potential applications of the compound, or new synthetic methods or reactions.

Please consult with a professional chemist or a trusted source for accurate information. Always follow safety guidelines when handling chemical substances. If you have access to scientific databases, you may find more specific information on “(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine” there.

Propiedades

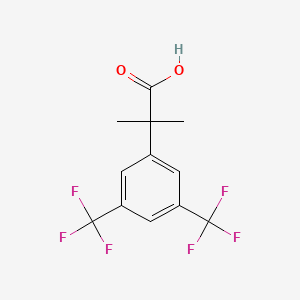

IUPAC Name |

5-benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3/c1-4-20(5-2)16-14(15(17)18-12(3)19-16)11-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAHZZXJYLHUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=NC(=N1)C)Cl)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424336 |

Source

|

| Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

CAS RN |

500156-07-0 |

Source

|

| Record name | (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)